molecular formula C17H11FO3 B8500443 3-Fluoro-4-(6-hydroxynaphthalen-2-yl)benzoic acid

3-Fluoro-4-(6-hydroxynaphthalen-2-yl)benzoic acid

Cat. No.: B8500443
M. Wt: 282.26 g/mol
InChI Key: WNXPKHRIMYHRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(6-hydroxynaphthalen-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H11FO3 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11FO3

Molecular Weight

282.26 g/mol

IUPAC Name

3-fluoro-4-(6-hydroxynaphthalen-2-yl)benzoic acid

InChI

InChI=1S/C17H11FO3/c18-16-9-13(17(20)21)4-6-15(16)12-2-1-11-8-14(19)5-3-10(11)7-12/h1-9,19H,(H,20,21)

InChI Key

WNXPKHRIMYHRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromonaphthalen-2-ol (1 g, 4.48 mmol) was mixed with 880 mg of 2-fluoro-4-(methoxycarbonyl)phenylboronic acid (4.48 mmol), 1.2 g of K2CO3 (9.23 mmol), 120 mg of Pd(PPh3)4 (2.5 mol %), and then suspended in 17 mL of 1,4-Dioxane and 4 mL of H2O. The mixture was degassed 3× with argon and then heated to reflux while stirring for 1 hour. 4N NaOH (5 mL) was then added and stirred at room temperature for 2 hours, back extracted with EtOAc, and filtered through Celite. The basic aqueous solution was then acidified to pH=4.3 and the solids were filtered to give about 950 mg of off-white solid. This was triturated in 8 mL DCM and 2 mL EtOAc and filtered to yield about 830 mg of off-white Example 2 (65.8% overall yield). 1H-NMR (DMSO-d6 500 MHz): δ 13.31 (bs, 1H), 9.97 (bs, 1H), 8.05 (s, 1H), 7.90 (m, 2H), 7.80 (m, 3H), 7.64 (dt, 1H), 7.19 (m, 2H); MS (ESI): m/z 281.53 [MA]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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